molecular formula C17H19NO2S B14307677 4-(Benzenesulfinyl)-N-benzylbutanamide CAS No. 116414-33-6

4-(Benzenesulfinyl)-N-benzylbutanamide

Cat. No.: B14307677
CAS No.: 116414-33-6
M. Wt: 301.4 g/mol
InChI Key: IUSYNVWZJMCYTQ-UHFFFAOYSA-N
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Description

4-(Benzenesulfinyl)-N-benzylbutanamide is an organic compound that features a benzenesulfinyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfinyl)-N-benzylbutanamide typically involves the reaction of benzenesulfinyl chloride with N-benzylbutanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfinyl)-N-benzylbutanamide undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.

    Reduction: The compound can be reduced to form benzenesulfide derivatives.

    Substitution: The benzenesulfinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Benzenesulfinyl)-N-benzylbutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Benzenesulfinyl)-N-benzylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A related compound with a sulfonamide group instead of a sulfinyl group.

    Benzenesulfide: A compound with a sulfide group instead of a sulfinyl group.

    Benzenesulfonyl chloride: A compound with a sulfonyl chloride group instead of a sulfinyl group.

Uniqueness

4-(Benzenesulfinyl)-N-benzylbutanamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its benzenesulfinyl group allows for specific chemical transformations and interactions that are not possible with other related compounds .

Properties

CAS No.

116414-33-6

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-(benzenesulfinyl)-N-benzylbutanamide

InChI

InChI=1S/C17H19NO2S/c19-17(18-14-15-8-3-1-4-9-15)12-7-13-21(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,18,19)

InChI Key

IUSYNVWZJMCYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCS(=O)C2=CC=CC=C2

Origin of Product

United States

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